molecular formula C11H16ClNO B059059 (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 1212831-96-3

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B059059
CAS No.: 1212831-96-3
M. Wt: 213.7 g/mol
InChI Key: WNXIXBPARKOHLB-RFVHGSKJSA-N
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Description

®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group and a methoxyphenyl group attached to a methanamine backbone

Scientific Research Applications

®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methoxyphenyl Group:

    Formation of the Methanamine Backbone: The methanamine backbone is formed through reductive amination reactions, where an aldehyde or ketone precursor is reduced in the presence of an amine and a reducing agent like sodium borohydride or lithium aluminum hydride.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting ketones or aldehydes back to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halides or other nucleophiles replace the methoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines or thiols, and suitable solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: A primary amine with a methoxyphenyl group, used in similar synthetic applications.

    Cyclopropylamine: A simpler amine with a cyclopropyl group, used as a building block in organic synthesis.

    4-Methoxyphenethylamine: A compound with a methoxyphenyl group and an ethylamine backbone, used in pharmacological research.

Uniqueness

®-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is unique due to its combination of a cyclopropyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(R)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXIXBPARKOHLB-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620971
Record name (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212831-96-3
Record name (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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